Prospective Nav1.7 Inhibitory Activity Inferred from Heteroalkyl Dihydroquinoline Sulfonamide Class SAR
The compound embodies the core pharmacophore of the heteroalkyl dihydroquinoline sulfonamide series disclosed as Nav1.7 inhibitors. The patent exemplifies compounds with nanomolar Nav1.7 inhibitory activity; for instance, representative compound (P)-1-(5-chloro-2-methoxy-4-((trifluoromethoxy)methyl)phenyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide demonstrates potent channel blockade [1]. However, no direct Nav1.7 IC50 data are publicly available for CAS 946293-28-3 specifically. The N-methylsulfonyl substituent in the target compound is structurally distinct from the N-aryl-2-oxo substitution pattern present in the exemplars with disclosed potency, and the impact of this difference on Nav1.7 affinity and selectivity versus Nav1.5 (cardiac) has not been quantified in the available literature.
| Evidence Dimension | Nav1.7 inhibition potency |
|---|---|
| Target Compound Data | No publicly available IC50 data for CAS 946293-28-3 |
| Comparator Or Baseline | Class representative (P)-1-(5-chloro-2-methoxy-4-((trifluoromethoxy)methyl)phenyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide: Nav1.7 inhibition described as potent (exact IC50 not publicly disclosed in patent claims) |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative activity measurement |
| Conditions | Voltage-gated sodium channel Nav1.7 inhibition assay, patent disclosure context |
Why This Matters
Procurement decisions for Nav1.7-focused programs cannot rely on class-level inference alone; absence of direct IC50 data for CAS 946293-28-3 means its utility relative to better-characterized series members remains unvalidated.
- [1] HETEROALKYL DIHYDROQUINOLINE SULFONAMIDE COMPOUNDS. US Patent Application Publication US 2023/0227442 A1, published July 20, 2023. View Source
